Cas no 100234-70-6 (Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI))

Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI) structure
100234-70-6 structure
Productnaam:Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI)
CAS-nummer:100234-70-6
MF:C14H20N4O5
MW:324.332403182983
CID:164959
PubChem ID:72447

Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Glycine,(2S)-N-(aminoiminomethyl)-2-[3,5-dihydroxy-4-(1-methylethyl)phenyl]glycyl-(9CI)
    • Glycine, N-(N-(aminoiminomethyl)-L-2-(3,5-dihydroxy-4-(1-methylethyl)phenyl)glycyl)-
    • N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine
    • N-{(2S)-2-[(diaminomethylidene)amino]-2-[3,5-dihydroxy-4-(propan-2-yl)phenyl]acetyl}glycine
    • resorcinomycin A
    • Antibiotic DO-248A
    • N-(Aminoiminomethyl)-N-[3,5-dihydroxy-4-(1-methylethyl)phenyl]Gly-Gly-OH
    • SCHEMBL770282
    • CHEBI:221915
    • resorcinomycin
    • N-{2-Carbamimidamido-2-[3,5-dihydroxy-4-(propan-2-yl)phenyl]-1-hydroxyethylidene}glycine
    • S-Resorcinomycin A
    • 100234-70-6
    • NS00011782
    • 2-[[(2S)-2-(3,5-dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid
    • DTXSID00905283
    • 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid
    • Antibiotic DO 248A
    • Inchi: InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18)/t12-/m0/s1
    • InChI-sleutel: QMFJWJLPWNAZMH-LBPRGKRZSA-N
    • LACHT: OC(CNC([C@H](C1=CC(O)=C(C(C)C)C(O)=C1)/N=C(\N)/N)=O)=O

Berekende eigenschappen

  • Exacte massa: 324.1435
  • Monoisotopische massa: 324.14336975g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 452
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 171Ų
  • XLogP3: -0.1

Experimentele eigenschappen

  • PSA: 171.26
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.